3-(Trifluoromethoxy)pyrazine-2-carbonitrile 3-(Trifluoromethoxy)pyrazine-2-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15855482
InChI: InChI=1S/C6H2F3N3O/c7-6(8,9)13-5-4(3-10)11-1-2-12-5/h1-2H
SMILES:
Molecular Formula: C6H2F3N3O
Molecular Weight: 189.09 g/mol

3-(Trifluoromethoxy)pyrazine-2-carbonitrile

CAS No.:

Cat. No.: VC15855482

Molecular Formula: C6H2F3N3O

Molecular Weight: 189.09 g/mol

* For research use only. Not for human or veterinary use.

3-(Trifluoromethoxy)pyrazine-2-carbonitrile -

Specification

Molecular Formula C6H2F3N3O
Molecular Weight 189.09 g/mol
IUPAC Name 3-(trifluoromethoxy)pyrazine-2-carbonitrile
Standard InChI InChI=1S/C6H2F3N3O/c7-6(8,9)13-5-4(3-10)11-1-2-12-5/h1-2H
Standard InChI Key OKEIPIDESIKKDD-UHFFFAOYSA-N
Canonical SMILES C1=CN=C(C(=N1)C#N)OC(F)(F)F

Introduction

Chemical Structure and Molecular Characteristics

The molecular architecture of 3-(Trifluoromethoxy)pyrazine-2-carbonitrile is defined by its pyrazine core, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The 3-position is occupied by a trifluoromethoxy (-OCF₃) group, while the 2-position features a nitrile (-CN) substituent. This arrangement confers distinct electronic and steric properties, influencing reactivity and intermolecular interactions .

Molecular Formula and Weight

The compound’s molecular formula is C₆H₂F₃N₃O, with a molecular weight of 189.09 g/mol . The trifluoromethoxy group contributes significant electronegativity, while the nitrile group enhances polarity, making the molecule suitable for nucleophilic substitution reactions.

PropertyValue
CAS Number1261738-10-6
Molecular FormulaC₆H₂F₃N₃O
Molecular Weight189.09 g/mol
Purity (Commercial)≥95%

Table 1: Fundamental molecular properties of 3-(Trifluoromethoxy)pyrazine-2-carbonitrile .

Synthetic Routes and Methodological Considerations

Cyclocondensation Strategies

A common approach to pyrazine carbonitriles involves cyclocondensation of α-aminonitriles with carbonyl compounds. For example, Lovelette et al. demonstrated that 4,5-diamino-1,2,3-triazoles react with 1,2-dicarbonyl species to form triazolo-fused pyrazines . Adapting this method, 2-amino-3-cyanopyrazine could potentially react with trifluoromethylating agents to introduce the -OCF₃ group.

Functional Group Interconversion

An alternative route might involve nitration of a preformed pyrazine scaffold. For instance, Monge et al. synthesized benzo-fused triazolopyrazines via azide cyclization . Applying similar logic, 3-hydroxypyrazine-2-carbonitrile could undergo trifluoromethylation using trifluoromethyl iodide (CF₃I) under basic conditions to yield the target compound.

Challenges in Synthesis

The trifluoromethoxy group’s steric bulk and electron-withdrawing nature may hinder regioselective substitution. Furthermore, the nitrile group’s sensitivity to hydrolysis necessitates anhydrous conditions during synthesis .

Physicochemical Properties and Stability

  • Solubility: Pyrazine carbonitriles are generally soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water .

  • Stability: The -OCF₃ group enhances thermal stability compared to non-fluorinated analogs, as seen in similar trifluoromethoxy-substituted heterocycles .

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